REACTION_CXSMILES
|
N1C(Cl)=NC(Cl)=NC=1Cl.[CH2:10]([NH2:14])[CH2:11][CH2:12][CH3:13].C(=O)([O-])O.[K+].[CH2:20]([NH:24][C:25]1[N:30]=[C:29]([NH:31][CH2:32][CH2:33][CH2:34][CH3:35])[N:28]=[C:27](Cl)[N:26]=1)[CH2:21][CH2:22][CH3:23]>C(#N)C.O.C1(C)C=CC=CC=1>[CH2:10]([NH:14][C:27]1[N:28]=[C:29]([NH:31][CH2:32][CH2:33][CH2:34][CH3:35])[N:30]=[C:25]([NH:24][CH2:20][CH2:21][CH2:22][CH3:23])[N:26]=1)[CH2:11][CH2:12][CH3:13] |f:2.3|
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Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)NC1=NC(=NC(=N1)NCCCC)Cl
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to exceed 5° C
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the product was separated by filtration
|
Type
|
WASH
|
Details
|
The filtration cake was washed well with a large amount of water
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred vigorously
|
Type
|
CUSTOM
|
Details
|
followed by separation of the aqueous layer
|
Type
|
WASH
|
Details
|
Further, the toluene layer was washed three times with 150 mL of water
|
Type
|
DISTILLATION
|
Details
|
Subsequently, toluene in the organic layer was distilled off
|
Type
|
TEMPERATURE
|
Details
|
by heating under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC1=NC(=NC(=N1)NCCCC)NCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.2 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |